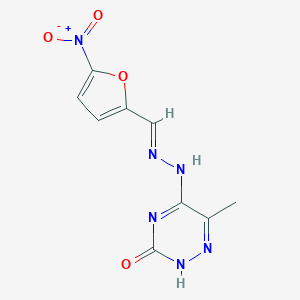
2,3,4-Trichlorobenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trichlorobenzenesulfonic acid (TCBS) is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of trichlorobenzene and is often used as a reagent in chemical synthesis and organic reactions. TCBS is also used as a surfactant in detergent formulations and as a corrosion inhibitor in industrial applications.
作用机制
2,3,4-Trichlorobenzenesulfonic acid works by disrupting the structure and function of proteins and other biomolecules. The sulfonic acid group on the benzene ring can interact with amino acid residues in proteins, causing changes in their conformation and activity. This can lead to the inhibition or activation of enzymatic reactions, depending on the specific protein and reaction involved.
Biochemical and Physiological Effects:
2,3,4-Trichlorobenzenesulfonic acid has been shown to have a wide range of biochemical and physiological effects in various systems. For example, it has been used to study the structure and function of enzymes involved in metabolism and signaling pathways. 2,3,4-Trichlorobenzenesulfonic acid has also been shown to have antiviral and antibacterial activity, and may be useful in the development of new drugs and therapies.
实验室实验的优点和局限性
One of the main advantages of 2,3,4-Trichlorobenzenesulfonic acid is its versatility as a reagent in organic synthesis and analytical chemistry. It is also relatively inexpensive and easy to obtain. However, 2,3,4-Trichlorobenzenesulfonic acid can be corrosive and toxic, and must be handled with care. It may also react with other chemicals in unexpected ways, leading to unpredictable results in experiments.
未来方向
There are many potential future directions for research involving 2,3,4-Trichlorobenzenesulfonic acid. One area of interest is the development of new drugs and therapies based on its antiviral and antibacterial properties. 2,3,4-Trichlorobenzenesulfonic acid may also be useful in the study of protein structure and function, particularly in the context of disease states. Additionally, new synthetic methods and applications for 2,3,4-Trichlorobenzenesulfonic acid may be discovered in the future, further expanding its usefulness in scientific research.
合成方法
2,3,4-Trichlorobenzenesulfonic acid is typically synthesized by reacting trichlorobenzene with sulfuric acid and sodium sulfite. The reaction results in the formation of the sulfonic acid group on the benzene ring, which gives 2,3,4-Trichlorobenzenesulfonic acid its unique properties.
科学研究应用
2,3,4-Trichlorobenzenesulfonic acid is used in a wide range of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. It is commonly used as a reagent in reactions that require a strong acid catalyst, such as the Friedel-Crafts reaction. 2,3,4-Trichlorobenzenesulfonic acid is also used as a surfactant in chromatography and electrophoresis, where it helps to separate and purify proteins and other biomolecules.
属性
分子式 |
C6H3Cl3O3S |
|---|---|
分子量 |
261.5 g/mol |
IUPAC 名称 |
2,3,4-trichlorobenzenesulfonic acid |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H,(H,10,11,12) |
InChI 键 |
BWRJIDMRILXEDW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1S(=O)(=O)O)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=C(C(=C1S(=O)(=O)O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B241209.png)
![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)

![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)




![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)
![2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)